molecular formula C9H11BrF3NO2 B13649224 (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

Cat. No.: B13649224
M. Wt: 302.09 g/mol
InChI Key: GXJOWVIDQBCAPP-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves several steps. One common method includes the reaction of 5-bromo-1,1,1-trifluoro-4-chloropent-3-en-2-one with morpholine under specific conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, heating, and purification to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Properties

Molecular Formula

C9H11BrF3NO2

Molecular Weight

302.09 g/mol

IUPAC Name

(E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

InChI

InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5+

InChI Key

GXJOWVIDQBCAPP-FNORWQNLSA-N

Isomeric SMILES

C1COCCN1/C(=C/C(=O)C(F)(F)F)/CBr

Canonical SMILES

C1COCCN1C(=CC(=O)C(F)(F)F)CBr

Origin of Product

United States

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